molecular formula C9H9Cl2NO B14074890 1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one

1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one

Cat. No.: B14074890
M. Wt: 218.08 g/mol
InChI Key: IPOYURPZVINCKT-UHFFFAOYSA-N
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Description

1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes both amino and chloro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one typically involves the reaction of 2-amino-6-chlorophenyl derivatives with appropriate reagents under controlled conditions. One common method involves the catalytic hydrogenation of 2-chloro-6-nitrophenyl derivatives in the presence of a solvent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale catalytic processes that ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: These reactions often use halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.

Scientific Research Applications

1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chlorophenol
  • 1-(2-Amino-6-chlorophenyl)ethanone
  • 2-(2-Amino-6-chlorophenyl)ethanol

Uniqueness

1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

1-(2-amino-6-chlorophenyl)-3-chloropropan-2-one

InChI

InChI=1S/C9H9Cl2NO/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5,12H2

InChI Key

IPOYURPZVINCKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)CCl)N

Origin of Product

United States

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